molecular formula C14H13BrO B3053513 1-Bromo-2-[(2-methylphenoxy)methyl]benzene CAS No. 5422-50-4

1-Bromo-2-[(2-methylphenoxy)methyl]benzene

Cat. No.: B3053513
CAS No.: 5422-50-4
M. Wt: 277.16 g/mol
InChI Key: OKVTYLOXWGCLBB-UHFFFAOYSA-N
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Description

This structure confers unique steric and electronic properties, making it valuable in synthetic organic chemistry, particularly in palladium-catalyzed cross-coupling reactions and cyclization processes.

The compound is synthesized via methods involving halogenated precursors, such as 1-bromo-2-iodobenzene, coupled with alkynylation or vinylation under palladium/copper catalysis . Its reactivity in intramolecular Heck reactions enables the formation of eight-membered dibenzoxocine rings under specific catalytic conditions (Pd(OAc)₂, KOAc, TBAB in DMF) .

Properties

IUPAC Name

1-bromo-2-[(2-methylphenoxy)methyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrO/c1-11-6-2-5-9-14(11)16-10-12-7-3-4-8-13(12)15/h2-9H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKVTYLOXWGCLBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90279107
Record name 1-bromo-2-[(2-methylphenoxy)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90279107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5422-50-4
Record name NSC11287
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11287
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-bromo-2-[(2-methylphenoxy)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90279107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-[(2-methylphenoxy)methyl]benzene can be synthesized through several methods. One common approach involves the bromination of 2-[(2-methylphenoxy)methyl]benzene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-[(2-methylphenoxy)methyl]benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the brominated benzene with boronic acids or esters in the presence of a palladium catalyst to form biaryl compounds.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding phenols or reduction to remove the bromine atom.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate in solvents such as toluene or ethanol.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Major Products:

    Nucleophilic Substitution: Corresponding substituted benzene derivatives.

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Phenolic compounds.

    Reduction: Dehalogenated benzene derivatives.

Scientific Research Applications

1-Bromo-2-[(2-methylphenoxy)methyl]benzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: The compound is used in the preparation of polymers and advanced materials with specific properties.

    Medicinal Chemistry: It is investigated for its potential biological activities and as a building block for drug development.

    Chemical Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of 1-Bromo-2-[(2-methylphenoxy)methyl]benzene depends on the specific chemical reaction it undergoes. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In Suzuki-Miyaura coupling, the palladium catalyst facilitates the formation of a carbon-carbon bond between the brominated benzene and the boronic acid.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituent (R) Molecular Weight Key Properties/Applications Reference
1-Bromo-2-[(2-methylphenoxy)methyl]benzene 2-methylphenoxy ~291.13* Precursor for dibenzoxocines; metabolic intermediates -
1-Bromo-2-[(4-chlorophenoxy)methyl]benzene 4-chlorophenoxy 297.58 Higher lipophilicity; pharmaceutical intermediate
1-Bromo-2-(difluoromethoxy)benzene difluoromethoxy 223.02 Enhanced electron-withdrawing effects; liquid state
1-Bromo-2-[(4-tert-butylphenoxy)methyl]benzene 4-tert-butylphenoxy ~347.26* Steric hindrance; used in medicinal chemistry
1-Bromo-2-(methoxymethyl)benzene methoxymethyl 215.07 Lower boiling point; industrial research applications

*Calculated based on formula.

Key Observations:

  • Electron Effects : The difluoromethoxy group in 1-bromo-2-(difluoromethoxy)benzene increases electron-withdrawing character, altering reactivity in nucleophilic substitutions compared to the electron-donating methyl group in the target compound .
  • Steric Impact: The 4-tert-butylphenoxy substituent introduces significant steric bulk, reducing reaction rates in crowded transition states (e.g., Heck cyclization) .

Key Findings:

  • Catalyst Dependency : Palladium catalysts dominate cross-coupling reactions, but additives like TBAB improve yields in cyclization by stabilizing intermediates .
  • Substituent Compatibility : Electron-deficient substituents (e.g., trifluoromethyl) require milder conditions (lithium-halogen exchange) to avoid side reactions .

Biological Activity

1-Bromo-2-[(2-methylphenoxy)methyl]benzene, with the molecular formula C14H13BrO, is a brominated organic compound characterized by a bromine atom attached to a benzene ring and a 2-methylphenoxy group linked via a methylene bridge. This compound is of significant interest in various fields, including organic synthesis, medicinal chemistry, and chemical biology.

The biological activity of this compound is largely attributed to its structural features, which allow it to participate in various chemical reactions. The bromine atom can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new compounds. Additionally, the compound can be utilized in Suzuki-Miyaura coupling reactions, where it forms carbon-carbon bonds with boronic acids under palladium catalysis.

Applications in Medicinal Chemistry

This compound is being investigated for its potential therapeutic applications. It serves as an intermediate in the synthesis of more complex organic molecules that may exhibit biological activity. The compound's structure allows it to be a building block for drug development targeting various diseases, including cancer and bacterial infections.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to this compound. For instance, azomethine derivatives synthesized from similar phenoxyacetic acid structures have demonstrated significant antibacterial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for these derivatives ranged between 46.9 µg/mL and 93.7 µg/mL, indicating potent bacteriostatic effects .

Structure-Activity Relationship (SAR)

The SAR studies suggest that the presence of electron-withdrawing groups such as bromine on the phenyl ring enhances antimicrobial activity. Compounds with specific substitutions on their aromatic rings have shown improved efficacy against multi-drug resistant bacteria . The structural modifications that optimize interactions with bacterial targets are crucial for enhancing biological activity.

Table 1: Biological Activity Summary of Related Compounds

Compound NameActivity TypeMIC (µg/mL)Notes
Azomethine Derivative 2aAntibacterial46.9Comparable to standard antibiotics
Azomethine Derivative 2bAntibacterial93.7Exhibited significant bacterial inhibition
This compoundPotential AntimicrobialTBDUnder investigation for drug development

Case Studies

  • Antibacterial Screening : A series of azomethine derivatives derived from phenoxyacetic acid were screened for antibacterial activity. Compounds similar to this compound showed promising results against Gram-positive and Gram-negative bacteria, indicating potential for further development as antimicrobial agents .
  • Synthesis and Characterization : Research focused on synthesizing new derivatives based on the structure of this compound has revealed that modifications at specific positions on the aromatic rings can lead to enhanced biological activities. These studies emphasize the importance of structural diversity in developing effective therapeutic agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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